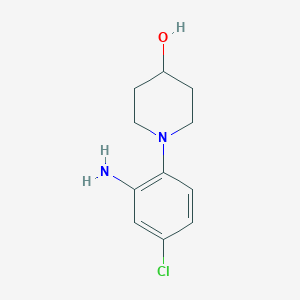
4-クロロ-2-アミノフェニル)-ピペリジン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-chlorophenyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with an amino group and a chlorine atom on the phenyl ring
科学的研究の応用
1-(2-Amino-4-chlorophenyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
作用機序
Target of Action
The primary target of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the signaling pathway of HIV-1 entry into cells . When the compound binds to the CCR5 receptor, it blocks the receptor and prevents HIV-1 from entering the cell .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .
生化学分析
Biochemical Properties
1-(2-Amino-4-chlorophenyl)piperidin-4-ol plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the chemokine receptor CCR5, which is a seven-transmembrane G-protein coupled receptor. This interaction is crucial in the context of HIV-1 entry into cells, as CCR5 acts as a coreceptor for the virus. The compound’s ability to antagonize CCR5 makes it a potential candidate for HIV-1 treatment . Additionally, 1-(2-Amino-4-chlorophenyl)piperidin-4-ol has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby preventing infection . Moreover, the compound’s impact on cellular signaling pathways can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. These effects underscore the potential therapeutic applications of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol in treating diseases that involve dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as the CCR5 receptor, and inhibiting its function. This inhibition is achieved through a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor . Additionally, 1-(2-Amino-4-chlorophenyl)piperidin-4-ol can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in cellular signaling pathways. These molecular interactions result in changes in gene expression, further influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Amino-4-chlorophenyl)piperidin-4-ol remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation of the compound can occur over time, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol vary with different dosages in animal models. At lower dosages, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher dosages, toxic or adverse effects may be observed. These threshold effects are important for determining the optimal dosage for therapeutic applications. Studies in animal models have provided valuable insights into the dosage-dependent effects of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol, highlighting the need for careful dosage optimization in clinical settings.
Metabolic Pathways
1-(2-Amino-4-chlorophenyl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can influence its efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels . Understanding the metabolic pathways of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is crucial for predicting its behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol within cells and tissues are key factors that determine its efficacy and safety. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects. Understanding the transport and distribution mechanisms of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is essential for developing effective delivery strategies and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is important for elucidating its mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chlorobenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-amino-4-chlorobenzaldehyde with piperidine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired 1-(2-Amino-4-chlorophenyl)piperidin-4-ol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2-Amino-4-chlorophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present on the compound.
Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
類似化合物との比較
- 1-(2-Amino-4-bromophenyl)piperidin-4-ol
- 1-(2-Amino-4-fluorophenyl)piperidin-4-ol
- 1-(2-Amino-4-methylphenyl)piperidin-4-ol
Comparison: 1-(2-Amino-4-chlorophenyl)piperidin-4-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to biological targets. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific therapeutic applications.
特性
IUPAC Name |
1-(2-amino-4-chlorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFHPRRYKAMNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)
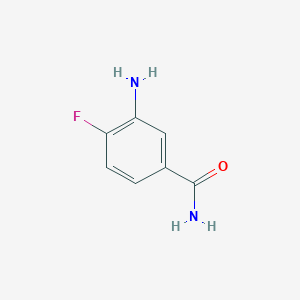
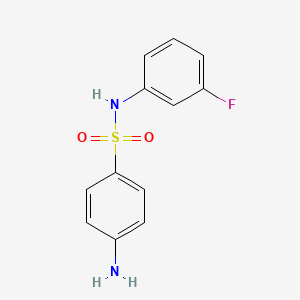
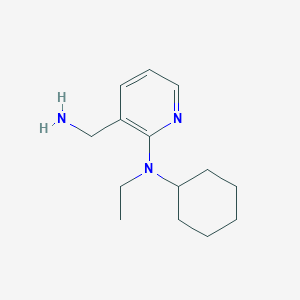
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)
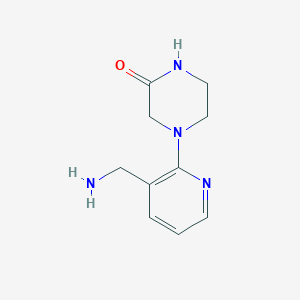
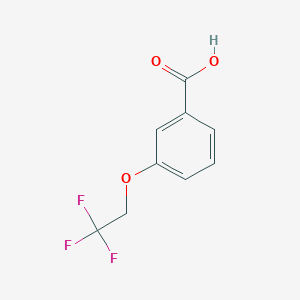
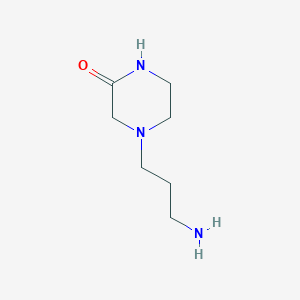
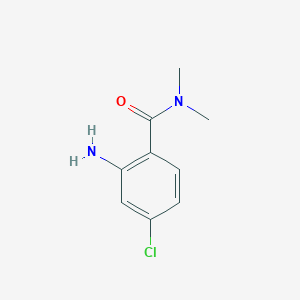

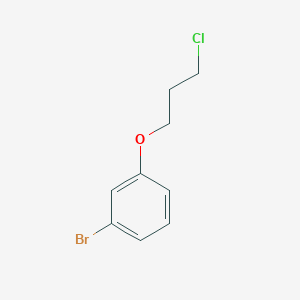
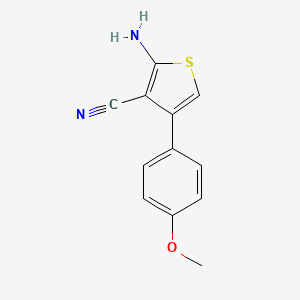
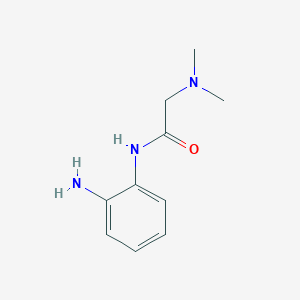
![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)
